
Pyrrolidin-1-yl(4-tosylpiperazin-1-yl)methanone
Descripción general
Descripción
Pyrrolidin-1-yl(4-tosylpiperazin-1-yl)methanone is a complex organic compound that features both pyrrolidine and piperazine rings These rings are known for their significant roles in medicinal chemistry, often serving as scaffolds for the development of biologically active molecules
Mecanismo De Acción
Target of Action
Compounds with similar structures have been reported to targetandrogen receptors and corticosteroid 11-beta-dehydrogenase 1 (HSD11B1) . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. HSD11B1 is an enzyme that catalyzes the conversion of cortisol to the inactive metabolite cortisone .
Mode of Action
Similar compounds have been reported to interact with their targets throughbinding to the active site . This binding can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
If the compound acts on hsd11b1 as suggested, it could influence thecortisol metabolism pathway . This pathway plays a crucial role in the body’s response to stress.
Pharmacokinetics
Similar compounds have been synthesized with the aim of modifying the pharmacokinetic profile . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound significantly impact its bioavailability and therapeutic efficacy.
Result of Action
Based on the potential targets, the compound could influencecell viability and hormone metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidin-1-yl(4-tosylpiperazin-1-yl)methanone typically involves the reaction of pyrrolidine with 4-tosylpiperazine under controlled conditions. The tosyl group is introduced to the piperazine ring through a sulfonation reaction using p-toluenesulfonyl chloride. The final step involves the formation of the methanone linkage, which can be achieved through various coupling reactions, often employing reagents like carbodiimides or other activating agents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the stringent conditions required for the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Pyrrolidin-1-yl(4-tosylpiperazin-1-yl)methanone can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base.
Major Products
Aplicaciones Científicas De Investigación
Pyrrolidin-1-yl(4-tosylpiperazin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine derivatives: Known for their biological activity and use in drug development.
Piperazine derivatives: Widely used in medicinal chemistry for their therapeutic potential.
Tosylated compounds: Commonly used as intermediates in organic synthesis due to their reactivity.
Uniqueness
Pyrrolidin-1-yl(4-tosylpiperazin-1-yl)methanone stands out due to its unique combination of pyrrolidine and piperazine rings, along with the tosyl group
Propiedades
IUPAC Name |
[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-14-4-6-15(7-5-14)23(21,22)19-12-10-18(11-13-19)16(20)17-8-2-3-9-17/h4-7H,2-3,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWBYSNIIXFYHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601332406 | |
| Record name | [4-(4-methylphenyl)sulfonylpiperazin-1-yl]-pyrrolidin-1-ylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601332406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
48.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49727707 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
723740-48-5 | |
| Record name | [4-(4-methylphenyl)sulfonylpiperazin-1-yl]-pyrrolidin-1-ylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601332406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


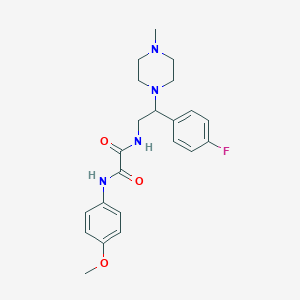
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2786874.png)
![tert-butyl 2-{[5-methyl-4-oxo-7-phenyl-3-(prop-2-en-1-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B2786875.png)
![N-(2-methylphenyl)-4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B2786877.png)
![N-(4-ethylphenyl)-2-({9-[(4-fluorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide](/img/structure/B2786878.png)
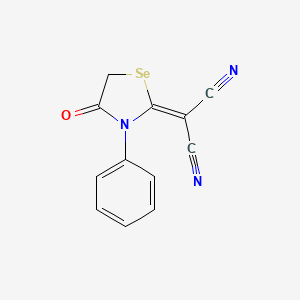
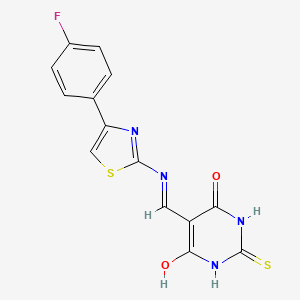
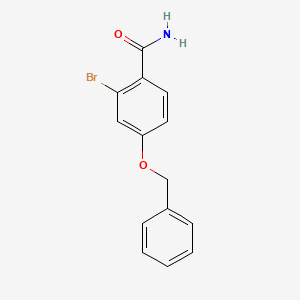

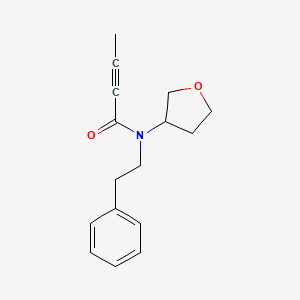
![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methoxyethyl)-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2786886.png)
![2-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride](/img/new.no-structure.jpg)
![2-(5-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrazine](/img/structure/B2786891.png)
![7-(2-hydroxyethyl)-6-imino-N-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2786896.png)
